molecular formula C8H6F5N B7862890 n-Methyl-1-(perfluorophenyl)methanamine

n-Methyl-1-(perfluorophenyl)methanamine

Cat. No.: B7862890
M. Wt: 211.13 g/mol
InChI Key: DBYOITSSGOBYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(perfluorophenyl)methanamine is a fluorinated aromatic amine characterized by a methylamine group attached to a perfluorophenyl ring. The perfluorophenyl moiety introduces strong electron-withdrawing properties, significantly altering the compound’s electronic profile, lipophilicity, and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

N-methyl-1-(2,3,4,5,6-pentafluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c1-14-2-3-4(9)6(11)8(13)7(12)5(3)10/h14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYOITSSGOBYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-1-(perfluorophenyl)methanamine can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzyl chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl[(pentafluorophenyl)methyl]amine may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(perfluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-1-(perfluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(pentafluorophenyl)methyl]amine involves its interaction with molecular targets through its amine and pentafluorophenyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of N-Methylmethanamine Derivatives

Compound Name Substituent Molecular Weight Key Properties/Applications References
This compound Perfluorophenyl ~263 (estimated) High lipophilicity, metabolic stability -
N-Methyl-1-(naphthalen-1-yl)methanamine Naphthyl 185.25 Antifungal intermediate (e.g., butenafine)
N-Methyl-1-(pyridin-4-yl)methanamine Pyridyl 122.17 Intermediate in drug synthesis
N-Methyl-1-(thieno[2,3-c]pyran-7-yl)methanamine Thienopyranyl 199.29 (HCl salt) TAAR1 agonist (e.g., Ulotaront)
N-Methyl-1-(2-methylthiazol-4-yl)methanamine Thiazolyl 156.23 CFTR potentiator precursor
  • Electron-Withdrawing vs. Electron-Donating Groups : The perfluorophenyl group’s strong electron-withdrawing nature contrasts with electron-rich substituents like pyridyl (moderate polarity) or thiazolyl (heterocyclic aromaticity). This difference impacts reactivity in nucleophilic substitutions or catalytic reactions .
  • Lipophilicity : Perfluorophenyl derivatives exhibit higher logP values compared to phenyl or pyridyl analogs, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

n-Methyl-1-(perfluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic implications, drawing from diverse research findings.

Chemical Structure and Properties

The compound this compound features a perfluorinated phenyl group attached to a methylated amine. The presence of fluorine atoms significantly alters the physicochemical properties of the compound, enhancing lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its biological activity can be attributed to several factors:

  • Cytotoxicity : Studies have shown that this compound can induce cell death in tumor cells, suggesting its potential as an anticancer agent. For instance, it has demonstrated significant antiproliferative activity against A549 lung carcinoma cells, with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve disruption of tubulin polymerization, a critical process for cell division. Preliminary studies suggest that it may inhibit the assembly of microtubules, leading to cell cycle arrest and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's IC50 values were found to be lower than those of several known chemotherapeutic agents, indicating its potential as a novel anticancer drug.
  • Mechanistic Studies : Research focusing on the molecular mechanisms revealed that this compound interacts with cellular pathways involved in apoptosis. It was observed to induce caspase activation and promote the release of cytochrome c from mitochondria, which are critical events in the apoptotic process .
  • Fluorine Substitution Effects : The incorporation of fluorine into the structure has been shown to enhance the compound's binding affinity for certain biological targets compared to non-fluorinated analogs. This enhancement is attributed to increased hydrophobic interactions and potential π-π stacking with aromatic residues in target proteins .

Data Tables

The following table summarizes key findings from studies on this compound:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
A5498.5Inhibition of tubulin polymerization
HeLa12.0Induction of apoptosis via caspase activation
MCF79.0Disruption of microtubule dynamics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.